molecular formula C11H13FOS B13216657 3-(4-Fluorophenyl)-2-methylthiolan-3-ol

3-(4-Fluorophenyl)-2-methylthiolan-3-ol

Cat. No.: B13216657
M. Wt: 212.29 g/mol
InChI Key: YAJKJNKFOBACAA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-methylthiolan-3-ol is an organic compound that features a thiolane ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methylthiolan-3-ol typically involves the reaction of 4-fluorobenzaldehyde with a suitable thiolane precursor under controlled conditions. The reaction may proceed through a series of steps including nucleophilic addition, cyclization, and reduction. Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methylthiolan-3-ol can undergo various chemical reactions including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-methylthiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-methylthiolan-3-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Bromophenyl)-2-methylthiolan-3-ol: Similar structure but with a bromine atom instead of fluorine.

    3-(4-Methylphenyl)-2-methylthiolan-3-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-2-methylthiolan-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C11H13FOS/c1-8-11(13,6-7-14-8)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3

InChI Key

YAJKJNKFOBACAA-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

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